molecular formula C14H9F4NO2 B13850854 (4S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-6-fluoro-1,4-dihydro-2H-3,1-benzoxazine-2-one

(4S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-6-fluoro-1,4-dihydro-2H-3,1-benzoxazine-2-one

Cat. No.: B13850854
M. Wt: 299.22 g/mol
InChI Key: BDTAIFJUAFYYLP-ZDUSSCGKSA-N
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Description

(S)-6-fluoro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by the presence of fluorine, cyclopropylethynyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which are crucial for incorporating the trifluoromethyl group into the compound . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-fluoro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-6-fluoro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-6-fluoro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Fluorinated Ketones: These compounds have fluorine atoms and can undergo similar reactions.

    Cyclopropyl-Containing Compounds: These compounds contain the cyclopropyl group and have comparable structural features.

Uniqueness

(S)-6-fluoro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9F4NO2

Molecular Weight

299.22 g/mol

IUPAC Name

(4S)-4-(2-cyclopropylethynyl)-6-fluoro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9F4NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1

InChI Key

BDTAIFJUAFYYLP-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)F)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)F)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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